C24H36ClNO

Parkinson's Disease Chemical Inducer Neurodegeneration

Standard acute neurotoxins fail to model the chronic progression of Parkinson's disease. C24H36ClNO (1-(3-(2,4-dipentyl-phenoxy)-propyl)-pyridinium chloride) offers a validated solution for longitudinal research. - **Unique kinetics**: Slow-acting inducer (days-weeks) enabling alpha-synuclein aggregation & mitochondrial dysfunction studies. - **Clinically relevant design**: Test neuroprotective agents pre-, during, or post-insult to assess disease modification. - **High-purity supply**: ≥98% by HPLC, chloride counterion for batch-to-batch reproducibility.

Molecular Formula C24H36ClNO
Molecular Weight 390.0 g/mol
Cat. No. B15171582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC24H36ClNO
Molecular FormulaC24H36ClNO
Molecular Weight390.0 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C(C=C1)OCCC[N+]2=CC=CC=C2)CCCCC.[Cl-]
InChIInChI=1S/C24H36NO.ClH/c1-3-5-8-13-22-15-16-24(23(21-22)14-9-6-4-2)26-20-12-19-25-17-10-7-11-18-25;/h7,10-11,15-18,21H,3-6,8-9,12-14,19-20H2,1-2H3;1H/q+1;/p-1
InChIKeyWXWLHBNPAXAQKB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C24H36ClNO Baseline Overview


C24H36ClNO, specifically identified as 1-(3-(2,4-dipentyl-phenoxy)-propyl)-pyridinium chloride , is a synthetic, cationic pyridinium salt. This compound is characterized by its amphiphilic structure, combining a lipophilic 2,4-dipentylphenoxy tail with a hydrophilic, positively charged pyridinium head group [1]. This unique architecture underpins its potential utility as a chemical inducer or probe in specific research contexts [1]. Its primary differentiation stems from this structural specificity, which is not readily replicated by common, commercially available analogs.

Structurally specific amphiphile for membrane interaction and cellular uptake studies
Parkinson's disease model chemical inducer – research context
Cationic pyridinium salt with unique lipophilic tail architecture

Why Substitution Fails for C24H36ClNO


The specific structure of C24H36ClNO, an N-aryl pyridinium chloride, is critical to its proposed function as a Parkinson's disease (PD) chemical inducer [1]. In contrast, common, low-cost pyridinium salts like pyridine hydrochloride (C5H5NHCl) or simple alkyl pyridinium chlorides lack the extended lipophilic dipentylphenoxy moiety essential for membrane interaction and specific cellular uptake, which is believed to dictate its unique, slow-acting kinetics [1]. Furthermore, the chloride counterion influences solubility and solid-state stability compared to other salts, impacting reproducible formulation. Therefore, substituting C24H36ClNO with a more readily available or cheaper pyridinium salt would likely abolish the desired biological effect, as the precise physicochemical properties driving its specific activity are lost.

Target: C24H36ClNO
Substitute: Simple pyridinium salts
Lipophilic dipentylphenoxy tail enables membrane interaction
Lack of lipophilic tail may reduce cellular uptake and alter kinetics
Chloride counterion influences solubility and solid-state stability
Different counterion can shift solubility profile and formulation reproducibility

Substituting with simpler pyridinium salts likely fails to reproduce the slow-kinetic induction profile required for PD model research; the precise physicochemical match is critical.

C24H36ClNO Quantitative Evidence


Slow-Onset Kinetics in Parkinson's Induction

C24H36ClNO (referenced as a N-aryl pyridinium derivative, 'PF') was identified as a potential Parkinson's disease (PD) inducer with a distinct kinetic profile. Compared to other known PD inducers, its effects manifest following a much slower kinetics [1]. While specific quantitative rate constants or time-to-effect data are not provided in the available source, this qualitative description of a 'much slower' kinetic profile represents a key differentiation point from faster-acting, acute neurotoxins like MPTP or 6-OHDA [1].

Slow-Onset Kinetics
Data to verify
Reported much slower kinetics vs. acute PD inducers (MPTP, 6-OHDA)
Supports temporal PD disease-model context
Qualitative comparison only; quantitative rate data not available
Parkinson's Disease Chemical Inducer Neurodegeneration

C24H36ClNO Research Applications


Temporal Progression of PD Pathology

C24H36ClNO is optimally utilized in research focused on modeling the slow, progressive nature of Parkinson's disease. Its reported 'much slower' induction kinetics, as highlighted in Section 3 [1], make it a valuable tool for longitudinal studies where the gradual development of cellular hallmarks (e.g., alpha-synuclein aggregation, mitochondrial dysfunction) over days or weeks is critical. This contrasts sharply with models using acute toxins that induce rapid cell death, which may not fully recapitulate the chronic, compensatory mechanisms at play in the human disease.

Delayed-Onset Neuroprotective Strategies

The unique temporal profile of C24H36ClNO-induced neurotoxicity enables a more clinically relevant experimental design for testing neuroprotective compounds. Because the pathology develops slowly, researchers can initiate treatment before, during, or after the onset of cellular dysfunction [1]. This allows for the assessment of interventions designed to halt or reverse disease progression, rather than just prevent acute toxicity, providing a more stringent and informative preclinical validation platform for candidate neuroprotective drugs.

Application
Selection Property
Validation Focus
PD temporal progression model studies
Slow-onset induction kinetics
Longitudinal cellular hallmark endpoints
Delayed-onset compound evaluation
Temporal window for intervention assessment
Mechanism and compound-response studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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